(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid
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Overview
Description
(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It features a tert-butylbenzoyl group attached to the amino group of the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using a tert-butyl group to prevent unwanted reactions.
Acylation: The protected amino acid is then acylated with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.
Deprotection: The final step involves the removal of the protecting group to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butylbenzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to protein structure and function.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid involves its interaction with specific molecular targets. The tert-butylbenzoyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (substituted benzamido)phenylcarbamate derivatives: These compounds share the tert-butylbenzoyl group and have similar structural features.
2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides: These compounds also contain tert-butyl groups and are used in various chemical and biological applications.
Uniqueness
(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid is unique due to its specific combination of the tert-butylbenzoyl group with the propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
IUPAC Name |
(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9(13(17)18)15-12(16)10-5-7-11(8-6-10)14(2,3)4/h5-9H,1-4H3,(H,15,16)(H,17,18)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSUAYOKUTTZHA-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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